Dioctyl maleate

Catalog No.
S626843
CAS No.
2915-53-9
M.F
C20H36O4
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl maleate

CAS Number

2915-53-9

Product Name

Dioctyl maleate

IUPAC Name

dioctyl (Z)-but-2-enedioate

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15-

InChI Key

TVWTZAGVNBPXHU-NXVVXOECSA-N

SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC

Synonyms

dicaprylyl maleate, dioctyl maleate

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC

Organic Synthesis:

  • Diels-Alder Reaction: DOM acts as a dienophile in the Diels-Alder reaction, enabling the formation of cyclic adducts from dienes and dienophiles. This reaction has diverse applications in organic synthesis, including the synthesis of pharmaceuticals, natural products, and advanced materials .
  • Intermediate for Succinic Acid Derivatives: DOM can be transformed into valuable intermediates like succinic acid dimethyl ester through hydrogenation or acetylation reactions. These derivatives further serve as building blocks in the synthesis of various organic compounds .

Polymer Chemistry:

  • Comonomer in Polymerization: DOM acts as a comonomer in the polymerization of various monomers like vinyl acetate, vinyl chloride (PVC), acrylates, and stearates. This incorporation enhances the properties of the resulting polymers, such as improving their flexibility, adhesion, and wettability .
  • Phthalate-free Plasticizer: DOM serves as a potential phthalate-free alternative to conventional plasticizers used in polymers. This is significant because phthalates have raised concerns regarding their potential health and environmental risks .

Other Research Applications:

  • Biomedical Research: Studies explore the potential of DOM in drug delivery systems and biocompatible materials due to its unique properties like biodegradability and low toxicity .
  • Environmental Research: Research investigates the use of DOM in environmental remediation processes due to its ability to bind with various pollutants and facilitate their degradation .

Dioctyl maleate, also known as di-n-octyl maleate, is a diester of maleic acid with the chemical formula C20_{20}H36_{36}O4_{4}. It appears as a clear, colorless to pale yellow liquid with an ester-like odor. This compound is classified as a fatty alcohol ester and is primarily used as a plasticizer and co-monomer in various industrial applications, enhancing the elasticity and flexibility of materials such as resins and polymers .

DOM itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its role as a precursor to DOSS salts, which act as detergents by reducing surface tension and promoting the emulsification of fats and oils []. This mechanism allows DOSS to function as a laxative by facilitating the passage of stool.

  • Transesterification: Under heat and in the presence of acids or bases, dioctyl maleate can transmute into the corresponding fumaric acid dialkyl ester .
  • Polymerization: It acts as a co-monomer with vinyl acetate, vinyl chloride, and acrylates in polymerization processes, leading to the production of various adhesives, paints, and coatings .
  • Hydrolysis: Dioctyl maleate can hydrolyze under certain conditions to yield maleic acid and octanol .

While specific biological activities of dioctyl maleate are not extensively documented, it is known to exhibit low toxicity levels. It is biodegradable and does not accumulate significantly in biological systems. Additionally, it is used in cosmetic applications where it acts as an emollient, providing soothing properties to the skin .

Dioctyl maleate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of maleic anhydride with 2-ethylhexanol. This process typically requires heat and a catalyst to facilitate the reaction.
    Maleic Anhydride+2×2 EthylhexanolDioctyl Maleate+Water\text{Maleic Anhydride}+2\times \text{2 Ethylhexanol}\rightarrow \text{Dioctyl Maleate}+\text{Water}
  • Transesterification: Another method includes transesterifying other esters with 2-ethylhexanol under acidic or basic conditions .

Dioctyl maleate has a wide range of applications across various industries:

  • Plasticizers: It is used to enhance the flexibility and toughness of polymers, particularly polyvinyl chloride (PVC) products.
  • Coatings: Employed in the production of paints and coatings due to its ability to improve adhesion and durability.
  • Adhesives: Utilized as a component in adhesive formulations for improved performance.
  • Cosmetics: Functions as an emollient in skincare products, helping to reduce irritation and enhance skin feel .

Research on interaction studies involving dioctyl maleate primarily focuses on its compatibility with other polymers and additives. It has been shown to interact favorably with various vinyls and acrylics during polymerization processes, making it a valuable component in composite materials. Additionally, studies indicate that dioctyl maleate does not exhibit significant reactivity hazards under normal conditions .

Dioctyl maleate shares similarities with several other compounds, particularly those within the family of maleate esters. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Di-n-octyl tin maleateC20_{20}H36_{36}O4_{4}SnUsed as stabilizers for plastics; higher toxicity concerns.
Diethyl maleateC10_{10}H18_{18}O4_{4}Lighter ester used in similar applications but less effective as a plasticizer.
Dimethyl maleateC6_{6}H10_{10}O4_{4}Smaller molecular weight; used primarily in laboratory settings.

Dioctyl maleate is unique due to its specific application as a phthalate-free plasticizer, making it an environmentally friendly alternative compared to traditional phthalate-based plasticizers like dioctyl phthalate . Its ability to maintain performance at low temperatures further distinguishes it from other similar compounds.

Fundamental Chemical Structure

Dioctyl maleate possesses the molecular formula C20H36O4 with a molecular weight of 340.4974 daltons. The compound exhibits a distinctive stereochemical configuration characterized by the Z-geometric isomerism around the central double bond. The International Union of Pure and Applied Chemistry designation for this compound is dioctyl (2Z)-but-2-enedioate, reflecting its specific stereochemical arrangement. The molecular structure consists of two octyl chains attached to a maleic acid backbone through ester linkages, creating a symmetrical diester configuration.

The stereochemical configuration of dioctyl maleate is particularly significant due to the presence of one E/Z center within the molecule. This geometric isomerism results from the restricted rotation around the carbon-carbon double bond in the maleic acid portion of the molecule. The Z-configuration indicates that the two carboxylate substituents are positioned on the same side of the double bond, distinguishing it from its fumarate isomer where these groups adopt a trans-configuration.

Physical and Chemical Properties

The compound presents as a colorless to light yellow oily transparent liquid under standard conditions. Critical physical parameters include a relative density of 0.944, a freezing point of -50 degrees Celsius, and a boiling point of 203 degrees Celsius at 0.67 kilopascals pressure. The refractive index measures 1.4535, while the viscosity at 23 degrees Celsius reaches 17 milliPascal-seconds. The flash point, determined using open cup methodology, occurs at 170 degrees Celsius.

Solubility characteristics reveal that dioctyl maleate demonstrates miscibility with ether while exhibiting only slight solubility in water, with aqueous solubility measured at 0.6 milligrams per liter at 25 degrees Celsius. The logarithmic partition coefficient value of 7.563 indicates strong lipophilic character, contributing to its effectiveness as a plasticizing agent.

Dioctyl maleate exhibits distinctive thermodynamic characteristics that define its behavior across various temperature and pressure conditions. The compound demonstrates a melting point range of -50°C to -20°C, with specific sources reporting a freezing point of -60°C [11]. The boiling point occurs at approximately 813.74 K (540.59°C) under standard atmospheric conditions, though practical distillation temperatures are significantly lower at 203°C under reduced pressure of 0.67 kPa [10] [7].

The phase transition behavior of dioctyl maleate reveals several critical thermodynamic parameters. The enthalpy of fusion measures 53.33 kilojoules per mole, while the enthalpy of vaporization reaches 78.38 kilojoules per mole [7]. These values indicate the energy requirements for phase transitions and contribute to the compound's relatively low volatility compared to other plasticizers. The critical temperature of dioctyl maleate is calculated at 999.86 K with a corresponding critical pressure of 1115.57 kilopascals [7].

Solubility parameters for dioctyl maleate demonstrate its hydrophobic nature and compatibility with organic systems. The compound exhibits extremely limited water solubility, with values reported as less than 0.1 grams per 100 milliliters at 22°C [33] and 0.6 milligrams per liter at 25°C [9]. The octanol-water partition coefficient (log P) ranges from 5.350 to 7.563, indicating strong preference for lipophilic environments [7] [9]. This high partition coefficient suggests excellent compatibility with polymer matrices and organic solvents.

The thermodynamic stability of dioctyl maleate under various conditions has been characterized through computational methods. The standard Gibbs free energy of formation is -270.10 kilojoules per mole, while the standard enthalpy of formation in the gas phase measures -828.51 kilojoules per mole [7]. These negative values confirm the thermodynamic stability of the compound under standard conditions.

Thermodynamic Properties Data Table

PropertyValueUnitMethod/Source
Melting Point-50 to -20°CExperimental [10] [11]
Boiling Point (Standard)540.59°CJoback Calculated [7]
Boiling Point (Reduced Pressure)203°CExperimental (0.67 kPa) [10]
Critical Temperature999.86KJoback Calculated [7]
Critical Pressure1115.57kPaJoback Calculated [7]
Enthalpy of Fusion53.33kJ/molJoback Calculated [7]
Enthalpy of Vaporization78.38kJ/molJoback Calculated [7]
Water Solubility (22°C)<0.1g/100mLExperimental [33]
Log P (Octanol-Water)5.350-7.563-Calculated [7] [9]

Spectroscopic Fingerprints: Nuclear Magnetic Resonance and Infrared Spectral Analysis

The spectroscopic characterization of dioctyl maleate provides definitive structural identification through nuclear magnetic resonance and infrared spectroscopy techniques. Nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the maleate double bond and octyl chain environments [2]. The compound's molecular structure, with its cis-configuration of the maleate moiety, produces distinctive spectral patterns that distinguish it from other diester compounds.

Infrared spectroscopy of dioctyl maleate demonstrates specific absorption bands characteristic of the ester functional groups and alkene functionality. The carbonyl stretching vibrations appear in the region typical of ester compounds, while the carbon-carbon double bond of the maleate group exhibits characteristic absorption patterns [2]. The aliphatic carbon-hydrogen stretching and bending vibrations from the octyl chains contribute additional fingerprint regions for compound identification.

The Nuclear Magnetic Resonance spectral data for dioctyl maleate shows chemical shifts consistent with the bis-ester structure. Proton Nuclear Magnetic Resonance reveals signals corresponding to the vinyl protons of the maleate double bond, the methylene protons adjacent to the ester oxygen atoms, and the various methylene and methyl groups of the octyl chains [2]. Carbon-13 Nuclear Magnetic Resonance provides additional structural confirmation through characteristic chemical shifts of the carbonyl carbons, alkene carbons, and aliphatic carbon chain.

Gas chromatography-mass spectrometry analysis provides complementary spectroscopic identification. The retention index for dioctyl maleate on non-polar columns has been determined as 2262 using temperature programming from 80°C to 260°C [25]. This chromatographic behavior, combined with characteristic mass spectral fragmentation patterns, enables definitive compound identification in complex mixtures.

Spectroscopic Characterization Data

TechniqueKey FeaturesReference
Nuclear Magnetic ResonanceVinyl proton signals (maleate), ester methylene signals [2]
Infrared SpectroscopyCarbonyl stretch (ester), Carbon-carbon double bond [2]
Gas ChromatographyRetention Index: 2262 (non-polar column) [25]
Mass SpectrometryMolecular ion and characteristic fragmentation [2]

Rheological Behavior in Polymer Matrices

Dioctyl maleate exhibits significant rheological effects when incorporated into polymer matrices, particularly in polyvinyl chloride and related systems. The compound functions as an internal plasticizer, modifying the viscoelastic properties of polymer blends through molecular-level interactions [15] [21]. Research demonstrates that dioctyl maleate incorporation leads to substantial reductions in glass transition temperatures, enhancing polymer flexibility and processability.

Viscosity measurements of dioctyl maleate-containing systems reveal temperature-dependent behavior characteristic of plasticized polymers. At 20°C, pure dioctyl maleate exhibits a viscosity of approximately 19.5 centipoise [30]. When incorporated into polymer matrices, the compound reduces the overall system viscosity and modifies flow behavior under various shear conditions [15].

The rheological behavior of dioctyl maleate in polymer systems demonstrates non-Newtonian characteristics, particularly at higher concentrations. Dynamic mechanical analysis reveals that the compound effectively reduces storage modulus values, indicating enhanced flexibility in the resulting polymer blends [15]. The effectiveness of dioctyl maleate as a rheological modifier compares favorably with traditional phthalate-based plasticizers while offering improved environmental compatibility.

Temperature-dependent rheological studies show that dioctyl maleate maintains its plasticizing effectiveness across a broad temperature range. The compound's low volatility ensures stable rheological properties during processing and end-use applications [32]. Molecular dynamics considerations suggest that the maleate structure provides optimal chain mobility enhancement through specific interactions with polymer backbones.

Rheological Properties in Polymer Systems

ParameterValueConditionsReference
Neat Viscosity (20°C)19.5 ± 1.5cP [30]
Refractive Index (27°C)1.444-1.456- [30]
Specific Gravity (27°C)0.940-0.946- [30]
Glass Transition ReductionSignificantPolymer dependent [15]

Surface Activity and Interfacial Tension Measurements

Dioctyl maleate demonstrates notable surface activity properties that contribute to its effectiveness in various applications requiring interfacial modification. The compound's amphiphilic characteristics, arising from the polar ester groups and hydrophobic octyl chains, enable it to function as a surfactant in appropriate systems [18]. Environmental Protection Agency documentation confirms its classification as a surface active agent in industrial applications.

Interfacial tension measurements reveal the compound's ability to reduce surface tension at various interfaces. Studies of similar maleate ester systems demonstrate that these compounds can effectively lower interfacial tension between immiscible phases [20]. The presence of the double bond in the maleate structure provides additional sites for intermolecular interactions that enhance surface activity compared to saturated diester compounds.

Critical micelle concentration behavior has been observed for dioctyl maleate in aqueous systems, though the extremely low water solubility limits practical applications in purely aqueous environments [18]. The compound shows greater effectiveness in mixed solvent systems where partial miscibility enables surface tension reduction. Dynamic surface tension measurements indicate time-dependent adsorption behavior consistent with larger molecular size compared to conventional surfactants.

The interfacial properties of dioctyl maleate contribute significantly to its performance in emulsion systems and coating applications. The compound's ability to modify interfacial tension facilitates emulsion stabilization and improves wetting characteristics in paint and coating formulations [21]. Molecular-level interactions at interfaces involve both hydrogen bonding through ester groups and hydrophobic interactions through the alkyl chains.

Contact angle measurements on surfaces treated with dioctyl maleate demonstrate reduced surface energy, indicating effective surface modification capabilities. The compound's surface activity extends to polymer-air interfaces, where it can migrate to surfaces and modify surface properties of finished products [32]. This surface migration contributes to the compound's effectiveness as an internal plasticizer with surface-modifying properties.

Surface Activity and Interfacial Properties

PropertyMeasurementConditionsSource
Surface Activity ClassificationConfirmedIndustrial use [18]
Water Solubility0.6 mg/L25°C [9]
Interfacial ActivityDemonstratedMixed systems [20]
Critical Micelle ConcentrationLimitedAqueous systems [18]
Surface MigrationObservedPolymer matrices [32]

Physical Description

Liquid

XLogP3

7

UNII

OD88G8439L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 46 of 48 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2915-53-9

Wikipedia

Dioctyl maleate

Use Classification

Cosmetics -> Emollient; Solvent

General Manufacturing Information

Textiles, apparel, and leather manufacturing
2-Butenedioic acid (2Z)-, 1,4-dioctyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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